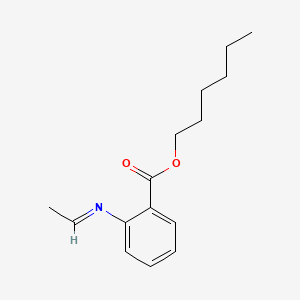

Hexyl 2-(ethylideneamino)benzoate

Description

Contextualization within Schiff Base and Imino Ester Chemistry

The core of Hexyl 2-(ethylideneamino)benzoate's reactivity and structure lies in its imino group (C=N), which classifies it as a Schiff base. Schiff bases are compounds containing an azomethine group (-C=N-R, where R is not hydrogen) and are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netorientjchem.org In the case of this compound, the reaction would involve an ester of anthranilic acid (2-aminobenzoic acid) and acetaldehyde.

The synthesis of Schiff bases derived from anthranilic acid and various aldehydes is a well-documented process. unn.edu.ng Typically, the reactants are dissolved in a solvent like ethanol (B145695) and refluxed, often leading to the precipitation of the Schiff base product upon cooling. unn.edu.ng These compounds are of significant interest because the imine linkage is crucial in many biological processes and serves as a versatile synthetic intermediate for creating more complex molecules. ijcaonline.org The formation of Schiff bases from anthranilate esters, such as methyl anthranilate, can result in products that are yellow viscous liquids or solids. orientjchem.org

The molecule also contains an imino-ester functionality. This combination of a C=N double bond adjacent to an ester group on the aromatic ring influences the electronic properties and potential coordination chemistry of the molecule. Schiff bases are widely studied as ligands capable of forming stable complexes with various transition metals.

Significance of Benzoate (B1203000) Ester and Hexyl Moiety in Organic Synthesis and Functional Materials

The benzoate ester portion of the molecule also contributes significantly to its chemical character. Benzoate esters are derivatives of benzoic acid and are important precursors and intermediates in the industrial synthesis of many organic substances. wikipedia.org They are commonly prepared through the acid-catalyzed reaction of benzoic acid with an alcohol, a process known as Fischer esterification, or by transesterification from another ester like methyl benzoate. acs.orgyoutube.com These esters are valued for their stability and are found in applications ranging from plasticizers to flavoring agents. wikipedia.orgfoodb.ca

The hexyl moiety is a six-carbon alkyl chain (C₆H₁₃) attached via the ester's oxygen atom. The presence of this nonpolar chain significantly impacts the molecule's physical properties. It is expected to decrease its solubility in water while increasing its solubility in nonpolar organic solvents and oils. noaa.gov In the context of functional materials, long alkyl chains like the hexyl group are often incorporated to control the material's solubility, viscosity, and self-assembly properties. science.govyoutube.com For instance, the length of an alkyl chain on a molecule can influence its antioxidant activity or its performance in organic light-emitting diodes (OLEDs). science.govresearchgate.net The hexyl group, therefore, makes this compound a relatively non-polar, oil-soluble compound, a characteristic that could be leveraged in applications requiring dispersion in hydrophobic media. pellwall.comthegoodscentscompany.com

Structure

3D Structure

Properties

CAS No. |

72968-69-5 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

hexyl 2-(ethylideneamino)benzoate |

InChI |

InChI=1S/C15H21NO2/c1-3-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16-4-2/h4,7-8,10-11H,3,5-6,9,12H2,1-2H3 |

InChI Key |

SLZBWFCFGYFQBU-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=CC=C1N=CC |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1N=CC |

Other CAS No. |

72968-69-5 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 2 Ethylideneamino Benzoate and Analogous Imino Esters

Condensation Reactions: Primary Amines and Carbonyl Compounds

The most direct and widely employed method for synthesizing imino esters is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). youtube.com This reaction, which forms the characteristic C=N double bond of the imine, is a reversible, acid-catalyzed process involving the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com

The synthesis of Hexyl 2-(ethylideneamino)benzoate specifically involves the reaction between Hexyl 2-aminobenzoate (B8764639) and acetaldehyde. The primary amine component is the anthranilate ester, while the carbonyl component is the aldehyde. For analogous imino esters, a wide variety of primary amines and carbonyl compounds can be utilized, making this a versatile method for generating diverse molecular structures. nih.gov

The formation of imines is generally catalyzed by acid. masterorganicchemistry.com The reaction rate is highly dependent on the pH of the medium, with optimal conditions often found around a pH of 5. lumenlearning.com At excessively low pH, the amine nucleophile becomes protonated and non-reactive. lumenlearning.com Conversely, at high pH, the acid catalysis required to protonate the hydroxyl group of the carbinolamine intermediate for elimination as water is insufficient. lumenlearning.com

Both Brønsted acids, such as sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH), and Lewis acids like titanium tetrachloride (TiCl₄) and zinc perchlorate (B79767) (Zn(ClO₄)₂), have been effectively used to catalyze the reaction. ijacskros.comresearchgate.netacgpubs.org In some protocols, basic catalysts like piperidine (B6355638) are also employed. nih.gov

The choice of solvent is crucial and depends on the solubility of the reactants and the reaction conditions. researchgate.net Alcohols such as methanol (B129727) and ethanol (B145695) are common solvents. youtube.comijacskros.com Toluene is often used, typically in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. ijacskros.com To enhance the green profile of the synthesis, water has been explored as a solvent, sometimes combined with sonication to increase reaction rates. digitellinc.com Solvent-free conditions have also been successfully applied, often leading to high yields and simplified workup procedures. acgpubs.orgscirp.org

Reaction temperatures can range from ambient temperature to reflux, depending on the reactivity of the specific precursors and the catalytic system used. ijacskros.comacgpubs.org

Table 1: Selected Catalytic Systems for the Synthesis of Imino Esters and Related Compounds

| Amine Precursor | Carbonyl Precursor | Catalyst | Solvent | Temperature | Yield | Reference |

| Primary Amines | 1,3-Dicarbonyl Compounds | Ferric (III) Ammonium Nitrate | Solvent-free | Room Temp. | 69-92% | acgpubs.org |

| Primary Amines | 1,3-Dicarbonyl Compounds | Cobalt(II) Chloride | Solvent-free | Room Temp. | 75-95% | acgpubs.org |

| Primary & Secondary Amines | Keto Esters | Zn(ClO₄)₂·6H₂O | Not specified | Not specified | >70% | acgpubs.org |

| Phosphinyl Amide | α-Ketoester | TiCl₄ / Et₃N | Dichloromethane | Room Temp. | 26-59% | researchgate.net |

| 4-Chlorobenzaldehyde | 2-Amino-5-chlorobenzophenone | H₂SO₄ | Ethanol | 70°C | Not specified | ijacskros.com |

| Aromatic Aldehydes | Aromatic Primary Amines | None (Sonication) | Water | Not specified | High | digitellinc.com |

Optimizing the synthesis of imino esters involves the careful manipulation of reaction parameters to maximize yield and purity. A key factor is the efficient removal of water, which drives the equilibrium toward the product. This is commonly achieved using physical methods like a Dean-Stark trap or by adding chemical dehydrating agents such as magnesium sulfate (B86663) (MgSO₄), molecular sieves, or titanium tetrachloride (TiCl₄). ijacskros.comresearchgate.net

The selection of the catalyst and solvent system is also critical. For instance, solvent-free synthesis catalyzed by reagents like scandium triflate (Sc(OTf)₃) or cobalt(II) chloride can provide high yields with simple experimental procedures. acgpubs.org Systematic approaches, such as factorial design experiments, can be employed to simultaneously optimize multiple variables—including temperature, reaction time, and reactant ratios—to significantly enhance conversion rates. rsc.org

Exploratory Synthetic Pathways to Imino Esters

Beyond conventional condensation reactions, researchers are exploring novel synthetic routes to imino esters and related nitrogen-containing compounds. These methods often offer advantages in terms of efficiency, selectivity, or the ability to construct more complex molecular architectures.

Metal-mediated reactions provide powerful tools for C-N bond formation. While many such reactions focus on the subsequent transformations of imines nih.gov, certain metal catalysts can facilitate their synthesis. For example, rhodium and copper complexes have been used in catalytic C=N bond formation reactions. acs.org A related transformation is the metathesis reaction between transition metal imido complexes and organic imines, which swaps the substituent on the nitrogen atom.

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a major field in synthesis. rsc.org The simple acid or base catalysis of imine formation is itself a form of organocatalysis. ijacskros.comacs.org More advanced organocatalytic systems have been developed for reactions involving α-imino esters, such as their asymmetric reduction to chiral α-amino acids, highlighting the accessibility and importance of the imino ester intermediate. rsc.orgthieme-connect.com

Light and electricity offer unique, green alternatives for promoting chemical reactions. Photochemical methods have been applied to the chemistry of related ester compounds. For example, the synthesis of the UV filter Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) can be achieved through a photochemical rearrangement step. chemicalbook.comchemicalbook.com More advanced strategies include the visible-light-promoted, metal-free carboimination of alkenes, which proceeds through a radical chain mechanism involving an iminyl radical to form a C=N bond as part of a more complex product. nih.gov

Electrochemical methods provide another avenue for the synthesis and transformation of imino esters. The electroreductive intramolecular coupling of imino esters has been used to create cyclic amine structures like azetidines and pyrrolidines. nih.govacs.org In these processes, the imino ester is often formed in situ and then undergoes cyclization under electrochemical conditions. Furthermore, the electrochemical carboxylation of imines in flow microreactors represents a green method for synthesizing α-amino acids, demonstrating the utility of electrochemistry in the broader context of imine chemistry. rsc.org

Table 2: Selected Exploratory Synthetic Methods Related to Imino Esters

| Method Type | Reaction Description | Key Features | Reference |

| Organocatalysis | Asymmetric transfer hydrogenation of N-alkyl C-aryl α-imino esters. | Access to N-alkyl arylglycines with excellent yields and enantioselectivity. | rsc.org |

| Metal-Mediated | Titanium imide/organic imine metathesis. | Exchange of the imine substituent via a metal complex. | |

| Photochemistry | Visible-light-promoted 1,2-carboimination of alkenes. | Metal-free, radical chain mechanism to form C-C and C-N bonds. | nih.gov |

| Electrochemistry | Electroreductive intramolecular coupling of chiral α-imino esters. | Stereospecific synthesis of four-membered nitrogen heterocycles (azetidines). | acs.org |

| Electrochemistry | Electrochemical carboxylation of imines in a flow microreactor. | Green synthesis of α-amino acids without toxic reagents. | rsc.org |

Advanced Spectroscopic and Structural Characterization of Hexyl 2 Ethylideneamino Benzoate

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Hexyl 2-(ethylideneamino)benzoate is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the benzoate (B1203000) ester and the ethylideneamino (imine) group.

The most prominent peaks can be predicted by analyzing the spectra of similar compounds. For instance, the spectrum of hexyl benzoate shows strong absorptions for the C=O stretching of the ester group, typically around 1720 cm⁻¹. chemicalbook.com The C-O stretching vibrations of the ester would appear in the 1270-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the hexyl and ethylidene groups would appear in the 2850-2960 cm⁻¹ range. nist.gov

A crucial band for the characterization of this compound is the C=N stretching of the imine group. In Schiff bases, this band typically appears in the 1600-1650 cm⁻¹ region. researchgate.net The exact position depends on the conjugation with the aromatic ring. Additionally, the N-H stretching vibrations, which would be present in the parent amine (hexyl 2-aminobenzoate) at around 3300-3500 cm⁻¹, are absent in the final product, confirming the formation of the Schiff base. docbrown.inforesearchgate.net The spectrum would also contain bands for the C=C stretching of the aromatic ring around 1450-1600 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (Hexyl, Ethylidene) |

| ~1720 | C=O stretch | Ester |

| ~1630 | C=N stretch | Imine (Schiff Base) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1270-1300 | asym. C-O stretch | Ester |

| 1100-1150 | sym. C-O stretch | Ester |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The aromatic protons on the benzoate ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. chemicalbook.com The proton of the imine group (N=CH) would likely resonate as a quartet around 8.0-8.5 ppm due to coupling with the methyl protons. The methyl protons of the ethylidene group would appear as a doublet further upfield. The protons of the hexyl chain would show characteristic multiplets, with the -OCH₂- protons being the most deshielded of the chain and appearing around 4.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. nih.gov The imine carbon (C=N) would also be in the downfield region, typically around 160-170 ppm. The carbons of the aromatic ring would appear between 110 and 150 ppm. The carbons of the hexyl chain would be found in the upfield region, generally between 14 and 70 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | 7.0 - 8.0 | m | Ar-H |

| Imine | 8.0 - 8.5 | q | N=CH-CH₃ |

| Ester | ~4.3 | t | O-CH₂-(CH₂)₄-CH₃ |

| Ethylidene | ~2.1 | d | N=CH-CH₃ |

| Hexyl Chain | 0.9 - 1.8 | m | -(CH₂)₄-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl | 165 - 170 | C=O | |

| Imine | 160 - 170 | C=N | |

| Aromatic | 110 - 150 | Ar-C | |

| Ester | ~65 | O-CH₂ | |

| Hexyl/Ethylidene | 14 - 32 | Aliphatic C |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound, and to study its fragmentation patterns. For this compound (C₁₅H₂₁NO₂), the expected monoisotopic mass is 247.1572 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. The molecular ion peak ([M]⁺) at m/z 247 would be expected. researchgate.netresearchgate.net Common fragmentation pathways for benzoate esters involve the loss of the alkoxy group. pharmacy180.com Therefore, a significant fragment would be expected from the loss of the hexyloxy radical (-OC₆H₁₃), leading to the benzoyl-imine cation. Another likely fragmentation is the loss of the hexyl group, followed by rearrangement. Fragmentation of the imine side chain could also occur.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 247 | [C₁₅H₂₁NO₂]⁺ (Molecular Ion) |

| 162 | [M - C₆H₁₃]⁺ |

| 146 | [M - OC₆H₁₃]⁺ |

| 118 | [C₇H₄NO]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the aromatic benzoate and the conjugated imine system.

Aromatic esters like hexyl benzoate typically show a strong absorption band around 228 nm (π → π* transition) and weaker bands around 273 and 280 nm (n → π* transitions). nih.gov The introduction of the ethylideneamino group in conjugation with the benzene (B151609) ring will likely cause a bathochromic (red) shift of the π → π* transition to a longer wavelength, potentially in the 300-350 nm range. researchgate.netresearchgate.net This is a characteristic feature of many aromatic Schiff bases. nist.gov The n → π* transition of the imine group may also be observed as a weaker band at a longer wavelength. quimicaorganica.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| ~230 | High | π → π | Benzoate Ring |

| ~320 | Moderate | π → π | Ar-C=N |

| ~380 | Low | n → π* | C=N |

Solid-State Structural Investigations

The solid-state structure of a compound provides invaluable information about molecular conformation, packing, and intermolecular interactions. While no crystal structure for this compound is currently available, insights can be gained from related imino esters and Schiff bases.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. oup.com Studies on similar aromatic Schiff bases, such as N-salicylideneaniline derivatives, reveal that the molecules are often nearly planar, which maximizes π-conjugation. nih.govrsc.org The crystal packing is typically governed by a combination of van der Waals forces and weaker intermolecular interactions like C-H···O and C-H···N hydrogen bonds. nih.gov In some cases, π-π stacking interactions between the aromatic rings also play a significant role in stabilizing the crystal lattice. nih.gov The conformation of the hexyl chain would likely be in an extended all-trans arrangement to minimize steric hindrance.

Computational Chemistry and Theoretical Investigations of Hexyl 2 Ethylideneamino Benzoate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of Schiff bases. researchgate.netbepls.comnih.govnih.govresearchgate.netnih.govresearchgate.net These methods provide a detailed understanding of the electronic and structural features that govern the behavior of these compounds. For Schiff bases structurally similar to Hexyl 2-(ethylideneamino)benzoate, DFT calculations with basis sets such as B3LYP/6-311++G(d,p) are commonly used to optimize molecular geometries and predict various chemical parameters. nih.govnih.govnih.gov

Analysis of Electronic Structure (HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge across the molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net For Schiff bases derived from substituted anilines and aldehydes, the HOMO is typically localized on the more electron-rich part of the molecule, often the phenyl ring of the amine moiety, while the LUMO is centered on the imine group (-C=N-) and the adjacent aromatic ring of the aldehyde moiety.

Theoretical studies on analogous Schiff bases have shown that the HOMO-LUMO energy gap can be influenced by the nature of substituents on the aromatic rings. researchgate.net For instance, electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level, both of which can lead to a smaller energy gap and increased reactivity.

Mulliken charge distribution analysis, another output of quantum chemical calculations, provides insight into the partial atomic charges within the molecule. This information helps in identifying electrophilic and nucleophilic centers. In Schiff bases, the nitrogen atom of the imine group typically carries a negative charge, indicating its nucleophilic character, while the imine carbon atom is generally electrophilic.

Table 1: Representative Theoretical Electronic Properties of a Structurally Similar Schiff Base (Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate)

| Parameter | Value | Reference |

| HOMO Energy | - | nih.gov |

| LUMO Energy | - | nih.gov |

| Energy Gap (ΔE) | - | nih.gov |

Note: Specific energy values from the literature are for a related compound and serve as an illustrative example.

Conformational Landscapes and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its properties and interactions. Schiff bases can exist in various conformations due to the rotation around single bonds. Computational studies have shown that the most stable conformation for many Schiff bases is a non-planar structure. researchgate.net This is often a result of steric hindrance between the substituents on the aromatic rings and the imine group.

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. nih.gov This allows for the identification of the lowest energy (most stable) conformer. For Schiff bases derived from anthranilates, key dihedral angles would include those around the ester group and the C-N bond connecting the phenyl ring to the imine nitrogen.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. researchgate.net These simulations can reveal how the molecule vibrates, rotates, and changes its conformation in different environments (e.g., in a vacuum or in a solvent). For a molecule like this compound, MD simulations could predict its flexibility and the accessibility of different reactive sites.

Predictive Modeling of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.netnih.gov For Schiff bases, this often involves identifying the most likely sites for electrophilic or nucleophilic attack and modeling the transition states of chemical reactions.

The HOMO and LUMO distributions are key to predicting reactivity. Regions of high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. The Fukui function is another descriptor derived from DFT that can be used to predict the local reactivity of different atomic sites in a molecule.

In the context of this compound, predictive modeling could be used to understand its hydrolysis back to the parent amine (hexyl anthranilate) and aldehyde (acetaldehyde), a common reaction for Schiff bases. nih.gov By modeling the reaction pathway, including any intermediates and transition states, the activation energy and reaction rate can be estimated.

Furthermore, the interaction of the Schiff base with other molecules, such as metal ions, can be modeled to predict the formation of coordination complexes. researchgate.netresearchgate.net The nitrogen atom of the imine and the oxygen atom of the ester group in this compound could potentially act as coordination sites.

Reaction Mechanisms and Chemical Transformations Involving Hexyl 2 Ethylideneamino Benzoate

Reactivity of the Azomethine (C=N) Linkage

The carbon-nitrogen double bond, or azomethine group, is the most reactive site in Hexyl 2-(ethylideneamino)benzoate. This polarity, with a partially positive carbon and a partially negative nitrogen, makes it susceptible to a variety of chemical transformations.

The electrophilic carbon atom of the azomethine group is a prime target for nucleophiles. A general mechanism for nucleophilic addition to imines involves the attack of a nucleophile on the imine carbon, followed by protonation of the nitrogen atom. This reaction is often catalyzed by acid.

While specific studies on this compound are limited, the reactivity of analogous Schiff bases derived from anthranilic acid provides insight. These compounds readily undergo nucleophilic additions. For instance, the reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds.

Rearrangement reactions of Schiff bases of anthranilic acid esters can lead to the formation of various heterocyclic compounds. For example, under certain conditions, intramolecular cyclization can occur, involving the ester group. Studies on related N-acylphenacyl anthranilates have shown that they can undergo cyclization to form imidazole (B134444) derivatives. clockss.org This suggests that the ethylideneamino group in this compound could potentially participate in similar intramolecular reactions, especially when activated.

| Reaction Type | Reagents and Conditions | Product Type | Note |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX), Organolithium Reagents (RLi) | α-Substituted Amines | General reaction for imines. |

| Cyclization | Heat, Acid or Base Catalysis | Heterocyclic Compounds (e.g., quinazolinones, benzodiazepines) | Dependent on the specific structure and reaction conditions. core.ac.uk |

The azomethine bond can be selectively reduced to the corresponding secondary amine. This transformation is commonly achieved using various reducing agents.

Selective Reductions:

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Hexyl 2-(ethylamino)benzoate | Mild conditions, often in alcoholic solvents. |

| Lithium aluminum hydride (LiAlH₄) | Hexyl 2-(ethylamino)benzoate | More powerful reducing agent, requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Hexyl 2-(ethylamino)benzoate | Heterogeneous or homogeneous catalysis. |

The oxidation of the azomethine linkage in this compound is less common. However, oxidation of the aniline-derived part of the molecule can occur under strong oxidizing conditions, potentially leading to the formation of various oxidation products, including nitro compounds or polymeric materials. The specific products would depend heavily on the oxidant used and the reaction conditions.

Chemical Transformations of the Ester Functionality

The hexyl benzoate (B1203000) ester group in the molecule can undergo characteristic reactions of esters, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄).

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base (e.g., NaOH) to produce the carboxylate salt and hexanol. Acidification of the salt then yields the carboxylic acid, 2-(ethylideneamino)benzoic acid.

Transesterification: This process involves the conversion of the hexyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Methyl 2-(ethylideneamino)benzoate and hexanol.

Synergistic Reactivity between Imine and Ester Moieties

The ortho positioning of the imine and ester groups on the benzene (B151609) ring allows for potential synergistic reactivity and intramolecular transformations. The electron-withdrawing nature of the ester group can influence the reactivity of the imine, and conversely, the imine can participate in reactions involving the ester.

One significant area of synergistic reactivity is in the formation of heterocyclic compounds. Schiff bases derived from anthranilic acid and its esters are well-known precursors for the synthesis of various fused heterocyclic systems, such as quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. core.ac.uk These reactions often involve an initial intramolecular nucleophilic attack from the imine nitrogen onto the ester carbonyl carbon, or a related cyclization pathway facilitated by the proximity of the two functional groups.

For instance, the cyclization of N-acylphenacyl anthranilates, which are structurally related, can lead to the formation of imidazole derivatives through a mechanism that involves the aminolysis of the ester bond. clockss.org This highlights the potential for the imine and ester groups in this compound to react in a concerted or sequential manner to build more complex molecular architectures.

Coordination Chemistry: Hexyl 2 Ethylideneamino Benzoate As a Ligand

Ligand Design Principles and Potential Chelation Sites

The design of Hexyl 2-(ethylideneamino)benzoate as a ligand is predicated on the presence of multiple donor atoms that can coordinate to a metal center. The key structural features that dictate its coordination behavior are the imine (azomethine) nitrogen and the ester group attached to the aromatic ring.

The primary potential chelation sites of this compound are:

Azomethine Nitrogen: The nitrogen atom of the C=N group possesses a lone pair of electrons, making it a primary site for coordination to a metal ion.

Carbonyl Oxygen: The oxygen atom of the ester's C=O group can also act as a donor atom, participating in chelation.

Ester Alkoxy Oxygen: The single-bonded oxygen of the ester group is generally a weaker coordinating site but can be involved in bridging between metal centers.

A review of Schiff bases derived from anthranilic acid suggests that they typically coordinate to metal ions through the azomethine nitrogen and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring. chemrevlett.com This bidentate coordination mode is common for transition and main group metals. The presence of the hexyl group, while not directly involved in coordination, influences the solubility of the ligand and its metal complexes in organic solvents.

Synthesis and Characterization of Transition and Main Group Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction often proceeds at room temperature or with gentle heating. The resulting metal complexes can be isolated as crystalline solids.

The stoichiometry of the resulting metal complexes is influenced by the metal-to-ligand ratio used in the synthesis and the coordination number and preferred geometry of the metal ion. Common stoichiometries for bidentate ligands like this compound are 1:1 (metal:ligand) and 1:2.

For a 1:2 stoichiometry with a divalent metal ion (M²⁺), the general formula of the complex would be [M(L)₂], where L represents the this compound ligand. In such cases, the coordination geometry around the metal center is often tetrahedral or square planar. For a 1:1 stoichiometry, solvent molecules or other co-ligands may also coordinate to the metal center to satisfy its coordination sphere, leading to geometries such as octahedral. For instance, complexes of Schiff bases derived from o-vanillin and anthranilic acid have been shown to form tetragonally distorted octahedral geometries. researchgate.net

Table 1: Hypothetical Geometries and Stoichiometries of Metal Complexes with this compound

| Metal Ion | Stoichiometry (Metal:Ligand) | Plausible Geometry |

| Cu(II) | 1:2 | Distorted Octahedral |

| Ni(II) | 1:2 | Square Planar |

| Co(II) | 1:2 | Tetrahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:2 | Octahedral |

Note: This table presents plausible geometries based on common coordination preferences of the listed metal ions with similar Schiff base ligands. Actual geometries would require experimental determination.

The coordination of this compound to a metal ion leads to distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy:

ν(C=N) stretch: The stretching vibration of the azomethine group in the free ligand typically appears around 1620-1640 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency (typically by 10-20 cm⁻¹), indicating the involvement of the azomethine nitrogen in chelation. nih.gov

ν(C=O) stretch: The carbonyl stretch of the ester group in the free ligand is observed around 1720-1740 cm⁻¹. A shift in this band upon complexation provides evidence for the coordination of the carbonyl oxygen.

Electronic Spectra (UV-Vis): The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere.

Intra-ligand Transitions: Bands in the UV region are typically assigned to π → π* and n → π* transitions within the ligand. These may shift upon complexation.

d-d Transitions: For transition metal complexes, bands in the visible region arise from d-d electronic transitions. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry. For example, an octahedral Co(II) complex would be expected to show transitions around 450-550 nm. nih.gov

Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also be observed, often at higher energies than d-d transitions.

Magnetic Susceptibility: Magnetic susceptibility measurements help in determining the number of unpaired electrons in a transition metal complex, which in turn provides insight into its geometry and bonding.

Diamagnetic Complexes: Complexes of main group metals like Zn(II) are expected to be diamagnetic.

Paramagnetic Complexes: Complexes of transition metals like Cu(II), Ni(II), and Co(II) are typically paramagnetic. The measured magnetic moment can distinguish between different possible geometries. For instance, a square planar Ni(II) complex is diamagnetic, while a tetrahedral or octahedral Ni(II) complex is paramagnetic. The magnetic moment for an octahedral Co(II) complex is typically in the range of 4.3-5.2 B.M. nih.gov

Table 2: Illustrative Spectroscopic and Magnetic Data for a Hypothetical [Co(L)₂] Complex

| Property | Free Ligand (L) | [Co(L)₂] Complex |

| IR ν(C=N) (cm⁻¹) | ~1635 | ~1620 |

| IR ν(C=O) (cm⁻¹) | ~1730 | ~1715 |

| UV-Vis λmax (nm) | ~280, ~320 | ~285, ~330, ~540 |

| Magnetic Moment (B.M.) | - | ~4.5 |

Note: This data is illustrative and based on typical values observed for similar Co(II) Schiff base complexes.

Theoretical Studies on Complex Stability and Electronic Structure of Metal-Ligand Adducts

Optimized Geometries: Theoretical calculations can predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles.

Complex Stability: The binding energy between the metal and the ligand can be calculated to assess the thermodynamic stability of the complex.

Electronic Structure: DFT can be used to determine the distribution of electron density and the nature of the metal-ligand bond (e.g., covalent vs. ionic character). Molecular orbital diagrams can elucidate the electronic transitions observed in the UV-Vis spectra. For instance, DFT studies on other Schiff base complexes have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov

Advanced Chemical Applications of Hexyl 2 Ethylideneamino Benzoate and Its Derivatives

Catalytic Applications in Organic Synthesis

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry and have been widely explored for their catalytic activities. chemijournal.comgsconlinepress.com Their metal complexes, in particular, often exhibit excellent catalytic performance in a variety of organic reactions. mdpi.comnanobioletters.com

Role as an Organocatalyst or Ligand in Metal Catalysis

Theoretically, Hexyl 2-(ethylideneamino)benzoate could function as a ligand for various metal ions. The nitrogen atom of the imine and the oxygen atom from the ester group could act as coordination sites, forming stable metal complexes. These complexes, if synthesized, could be investigated as catalysts in reactions such as oxidations, hydrogenations, and various coupling reactions. chemijournal.com The presence of both nitrogen and oxygen donor atoms could allow it to act as a bidentate ligand, which is a common feature in many effective catalysts. nih.gov The catalytic activity of such complexes is often influenced by the nature of the metal center and the steric and electronic properties of the Schiff base ligand itself. mdpi.com

Enantioselective and Diastereoselective Transformations

For a molecule like this compound to be used in enantioselective or diastereoselective transformations, it would typically require modification to introduce chirality. As the parent molecule is achiral, it would not be expected to induce stereoselectivity. However, chiral versions of related Schiff bases are widely used in asymmetric catalysis. If a chiral center were introduced into the ethylidene or hexyl portion of the molecule, the resulting compound could potentially serve as a chiral ligand. Such chiral ligands are crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries.

Development in Functional Materials Science

Schiff bases are also of interest in materials science due to their unique electronic and structural properties, which can lead to applications in liquid crystals and responsive materials. rsc.orgmdpi.com

Liquid Crystalline Properties and Phase Behavior

The molecular structure of this compound, with its elongated, rigid core (the substituted benzene (B151609) ring and imine linkage) and flexible alkyl chain (the hexyl group), suggests a potential for liquid crystalline behavior. Many compounds with similar rod-like structures exhibit mesophases, such as nematic or smectic phases, which are intermediate states of matter between crystalline solids and isotropic liquids. mdpi.comresearchgate.net The presence and type of liquid crystal phase would be dependent on temperature and would need to be confirmed through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Hypothetical Phase Transition Data for a Schiff Base Ester

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Nematic | 85 | 25.3 |

| Nematic to Isotropic | 110 | 1.2 |

This is an illustrative table based on typical values for related liquid crystalline compounds and is not actual data for this compound.

Photoresponsive and Thermoresponsive Materials

Schiff bases containing an azomethine group can exhibit photo- and thermo-responsive behaviors. rsc.orgrsc.org The C=N bond can undergo reversible isomerization upon exposure to light or changes in temperature. This isomerization can lead to changes in the molecule's shape, polarity, and, consequently, the bulk properties of the material. For instance, a material incorporating this compound could potentially change its color or refractive index in response to external stimuli. Such properties are sought after for applications in optical data storage, molecular switches, and smart materials. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. nih.gov The structure of this compound contains several features that could participate in such interactions. The aromatic ring can engage in π-π stacking, while the ester and imine groups are capable of dipole-dipole interactions and forming hydrogen bonds if suitable donor or acceptor molecules are present. These non-covalent forces can direct the self-assembly of the molecules into larger, ordered structures such as gels, films, or complex aggregates in solution. nih.gov The study of these interactions is fundamental to understanding how molecules recognize each other and organize into functional systems.

Future Research Perspectives and Emerging Areas

Innovation in Green Synthetic Methodologies for Hexyl 2-(ethylideneamino)benzoate

The synthesis of Schiff bases, including this compound, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh conditions and volatile organic solvents. The future of its synthesis lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental benignity.

Emerging techniques such as microwave-assisted and ultrasound-assisted synthesis have shown significant promise in accelerating reaction times and improving yields for the formation of imines. aip.orgijcce.ac.ir Microwave-assisted organic synthesis (MAOS) has been lauded for being a greener and safer alternative to conventional heating methods. aip.org Studies have demonstrated that microwave irradiation can significantly reduce reaction times and increase product yields in imine synthesis. aip.orgacs.org Similarly, ultrasound-assisted synthesis has been shown to be an environmentally friendly method that can increase the rate of organic reactions, often leading to higher yields and purer products under milder conditions. ijcce.ac.irijcce.ac.irderpharmachemica.comirjmets.com These methods often proceed under solvent-free conditions, further enhancing their green credentials. acs.org

The development of catalyst-free synthetic routes under these conditions represents a particularly attractive avenue for future research. derpharmachemica.com Furthermore, exploring a wider range of solid acid catalysts, such as montmorillonite (B579905) K-10, could offer recyclable and environmentally friendly alternatives to traditional acid catalysts. nih.gov

Table 1: Comparison of Synthetic Methodologies for Schiff Bases

| Method | Key Advantages | Representative Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free. aip.orgacs.org | Synthesis of various imines with excellent yields and purities in as little as 10 minutes. acs.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, high yields, milder conditions, often catalyst-free. ijcce.ac.irijcce.ac.irderpharmachemica.comirjmets.com | Significant reduction in reaction time and increased yields compared to conventional reflux methods. ijcce.ac.irijcce.ac.ir |

| Solid Acid Catalysis | Environmentally benign, recyclable catalysts, high yields and selectivities. nih.gov | Effective synthesis of trifluoromethyl-imines using K-10 montmorillonite under microwave irradiation. nih.gov |

Advanced Characterization Techniques for Dynamic Systems

The reversible nature of the imine bond in this compound places it within the realm of dynamic covalent chemistry (DCvC). rsc.org Understanding the kinetics and thermodynamics of its formation and cleavage is crucial for harnessing its potential in dynamic materials and systems. Advanced characterization techniques are pivotal in this endeavor.

In-situ monitoring techniques are particularly valuable for studying these dynamic processes in real-time. Techniques like Raman spectroscopy and in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time concentration data, allowing for the determination of reaction kinetics and the identification of intermediates. researchgate.net Benchtop NMR spectroscopy has also proven effective for online monitoring of imine formation, providing insights into the reaction mechanism and the evolution of different species over time. magritek.com

For the characterization of materials incorporating this compound, a suite of techniques is necessary. numberanalytics.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze small molecules involved in the dynamic equilibrium. frontiersin.org For polymeric systems, techniques like variable temperature FTIR (VT-FTIR) can probe changes in bonding with temperature, while solid-state NMR (ssNMR) can confirm the polymer structure and identify any degradation products. frontiersin.org

Computational-Experimental Integration for Predictive Chemical Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating the design of new molecules with desired properties. For this compound and its derivatives, computational studies can provide deep insights into their electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations are instrumental in understanding the reaction mechanisms of Schiff base formation. diva-portal.orgacs.orgnih.gov These studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction pathway and help in identifying the rate-determining steps. diva-portal.orgacs.org For instance, computational studies have shown that the dehydration step is often rate-determining in Schiff base formation. acs.orgnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be developed to predict the properties of new imino ester derivatives. pnu.ac.irnih.gov By correlating structural features with experimental data, these models can guide the synthesis of new compounds with optimized characteristics for specific applications. pnu.ac.ir This predictive approach can significantly reduce the time and resources required for experimental screening. The integration of image and text data through multimodal neural networks also presents an innovative approach to accurately predict the physical properties of related compounds. researchgate.net

Table 2: Computational and Predictive Modeling Approaches

| Technique | Application in Imino Ester Research | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for Schiff base formation. diva-portal.orgacs.orgnih.gov | Identification of transition states, reaction intermediates, and the influence of catalysts and substituents. diva-portal.orgacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological or chemical activity of imino ester derivatives. pnu.ac.ir | Correlation of molecular descriptors with experimental activity to guide the design of new compounds. pnu.ac.ir |

| Machine Learning (ML) | Prediction of various physicochemical and biological properties. nih.gov | Development of predictive models for properties like permeability, metabolic clearance, and binding affinity. nih.gov |

Exploration of New Application Domains for Imino Esters

The unique reactivity of the imino ester functional group opens doors to a wide array of potential applications beyond their traditional uses. acs.orgnih.govdocumentsdelivered.com The electrophilic nature of the imine carbon, enhanced by the adjacent ester group, makes them valuable substrates in various organic transformations. acs.org

One promising area is in the synthesis of non-natural α-amino acid derivatives, which are important building blocks for pharmaceuticals and peptidomimetics. acs.orgnih.gov Catalytic, asymmetric alkylation of α-imino esters has emerged as a powerful methodology for producing these valuable compounds with high enantioselectivity. acs.orgnih.gov Similarly, the catalytic enantioselective reduction of α-imino and β-imino esters provides access to chiral α- and β-amino esters. thieme-connect.com

The dynamic nature of the imine bond also makes imino esters attractive components for the development of dynamic materials, such as self-healing polymers and covalent adaptable networks (CANs). frontiersin.orgacs.org The reversibility of the imine linkage allows these materials to be reprocessed and recycled, contributing to a circular economy. frontiersin.orgacs.org Furthermore, the direct conversion of esters to imines and enamines is a developing field with potential applications in the upcycling of polyester (B1180765) waste. rsc.orgrsc.org

The exploration of imino esters in catalysis is another burgeoning field. Chiral imino esters can act as ligands in asymmetric catalysis, inducing stereoselectivity in a variety of chemical transformations. rsc.org Their ability to coordinate with metal centers makes them suitable candidates for the development of novel catalysts for a range of organic reactions. acs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of DHHB in laboratory settings?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per UV identification) .

- Gas Chromatography (GC) : For residual solvent analysis (e.g., GC purity ≤8.2) .

- UV-Vis Spectroscopy : Measure specific absorbance at 354 nm (E1%/1 cm range: 910–940) to confirm UV absorption properties .

- Mass Spectrometry (MS) : Validate molecular weight (397.51 g/mol) and fragmentation patterns .

Q. How can researchers safely handle DHHB in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety glasses, gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for procedures generating aerosols.

- First Aid Protocols : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

- Storage : Store in sealed containers away from light and moisture .

Q. What synthetic routes are documented for DHHB?

- Methodological Answer :

- Esterification : React 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid with hexanol under acid catalysis .

- Purification : Use recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between DHHB’s reported contact toxicity in insects and its lack of OSHA hazards?

- Methodological Answer :

- Model Organism Specificity : Test DHHB on non-target species (e.g., aquatic organisms) to assess ecological selectivity. Evidence shows no aquatic toxicity .

- Dose-Response Studies : Conduct LD50 assays on Solenopsis invicta (fire ants) to confirm contact toxicity (LC50 ~0.5 µg/mL) versus mammalian cell lines .

- Mechanistic Analysis : Investigate esterase inhibition or receptor-binding pathways unique to insects .

Q. What methodologies are recommended for studying DHHB’s UV absorption mechanisms?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate electron transitions in the conjugated diethylamino-hydroxybenzoyl system .

- Spectroscopic Analysis : Compare experimental UV spectra (λmax ~354 nm) with theoretical predictions .

- Photostability Testing : Expose DHHB to UV light (UVA/UVB) and monitor degradation via HPLC .

Q. How can environmental persistence of DHHB be evaluated in aquatic systems?

- Methodological Answer :

- OECD 301 Guidelines : Perform biodegradation tests (e.g., dissolved organic carbon removal) .

- Hydrolysis Studies : Incubate DHHB at varying pH (4–9) and analyze stability via LC-MS .

- Bioaccumulation Assays : Measure logP (predicted ~5.2) to assess lipid solubility and potential bioaccumulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in DHHB’s reported purity across studies?

- Methodological Answer :

- Interlaboratory Validation : Compare results using standardized protocols (e.g., identical HPLC columns, mobile phases) .

- Batch Analysis : Test multiple synthesis batches to identify variability sources (e.g., solvent residuals, side reactions) .

- Reference Standards : Use certified analytical standards (e.g., Sigma-Aldrich) for calibration .

Experimental Design Considerations

Q. What statistical approaches are suitable for analyzing DHHB’s dose-dependent toxicity data?

- Methodological Answer :

- Probit Analysis : Calculate LC50 values with 95% confidence intervals for insect models .

- ANOVA with Tukey’s HSD : Compare toxicity across substituent variants (e.g., C1–C6 alkyl chains) .

- Regression Modeling : Correlate alcohol chain length with contact toxicity (R<sup>2</sup> >0.9 for linear C1–C6 esters) .

Safety vs. Efficacy Balancing

Q. How can DHHB’s photoprotective efficacy be optimized while minimizing textile staining?

- Methodological Answer :

- Formulation Studies : Encapsulate DHHB in silica nanoparticles to reduce staining .

- In vitro SPF Testing**: Use PMMA plates to measure UV attenuation without textile interaction .

- Stain Resistance Assays : Quantify colorimetric changes in cotton/polyester fabrics after repeated application .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 397.51 g/mol | |

| UV λmax | 354 nm | |

| GC Purity | ≤8.2 (residual solvent) | |

| Predicted logP | 5.2 | |

| Contact Toxicity (Fire Ant) | LC50 ~0.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.